"synthesis and characterization of potassium 3-thiophenetrifluoroborate"
"synthesis and characterization of potassium 3-thiophenetrifluoroborate"
An In-depth Technical Guide to the Synthesis and Characterization of Potassium 3-Thiophenetrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Potassium organotrifluoroborates have emerged as a pivotal class of reagents in modern organic synthesis, prized for their remarkable stability to air and moisture, which contrasts sharply with the often-delicate nature of other organoboron compounds like boronic acids.[1][2] Their crystalline nature and ease of handling have made them indispensable nucleophilic partners in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[2][3][4] This guide provides a detailed technical overview of the synthesis and comprehensive characterization of a specific, high-value heteroaromatic variant: potassium 3-thiophenetrifluoroborate. This compound serves as a critical building block for introducing the thiophene moiety, a common scaffold in pharmaceuticals and materials science.[][6] We will delve into the mechanistic rationale behind the synthetic protocol and present a self-validating workflow for its characterization using modern analytical techniques.
The Ascendancy of Organotrifluoroborates in Synthesis
The utility of organoboron compounds in carbon-carbon bond formation is well-established.[7] However, traditional reagents like boronic acids can be prone to decomposition and often exist in equilibrium with their cyclic anhydrides (boroxines), complicating stoichiometry.[1] Potassium organotrifluoroborates, [R-BF₃]K, effectively circumvent these issues. The tetracoordinate boron center "protects" the reactive carbon-boron bond, rendering the reagent exceptionally stable.[3][8] This stability allows for a broader tolerance of functional groups and reaction conditions, expanding the versatility of organoboron chemistry.[9][10] The reactivity of the C-B bond can be readily "unveiled" under the aqueous basic conditions typically employed in Suzuki-Miyaura cross-coupling reactions, where the trifluoroborate hydrolyzes in situ to the active boronic acid.[3][8]
Potassium 3-thiophenetrifluoroborate is particularly significant as it provides a stable and reliable means of incorporating the 3-thienyl group into complex molecules, a frequent objective in drug discovery programs.[]
Synthesis of Potassium 3-Thiophenetrifluoroborate
The most direct and efficient preparation of potassium aryl- and heteroaryltrifluoroborates involves the reaction of the corresponding boronic acid with potassium hydrogen difluoride (KHF₂).[1] This method, popularized by Vedejs, is superior to using potassium fluoride (KF) alone, as KHF₂ is more effective at displacing the hydroxyl ligands of boronic acids and breaking down any associated boroxine structures.[1][7]
Mechanistic Rationale
The conversion relies on the high affinity of boron for fluorine. Potassium hydrogen difluoride acts as a potent fluorinating agent. In an aqueous methanol solution, the 3-thienylboronic acid reacts with KHF₂. The fluoride ions displace the hydroxyl groups on the boron atom, leading to the formation of the thermodynamically stable tetracoordinate trifluoroborate anion. The potassium counterion then forms an ionic bond, and the resulting salt precipitates from the reaction mixture, driving the equilibrium towards the product.
Experimental Protocol: Step-by-Step Synthesis
This protocol details the conversion of 3-Thienylboronic Acid to Potassium 3-Thiophenetrifluoroborate.
Materials:
-
3-Thienylboronic Acid (1.0 eq)
-
Potassium Hydrogen Difluoride (KHF₂) (2.5 eq)
-
Methanol (MeOH)
-
Deionized Water
-
Acetone
Procedure:
-
Dissolution: In a suitable reaction vessel (e.g., a 250 mL round-bottom flask), add 3-thienylboronic acid. Add methanol and water in a 4:1 ratio (e.g., 80 mL MeOH, 20 mL H₂O) and stir at room temperature until the boronic acid is fully dissolved.
-
Reagent Addition: To the stirred solution, add potassium hydrogen difluoride (KHF₂) in one portion.
-
Reaction: Stir the resulting mixture at room temperature for 1 to 2 hours. A white precipitate will begin to form as the potassium 3-thiophenetrifluoroborate salt is produced.
-
Isolation: After the reaction period, concentrate the mixture under reduced pressure (rotary evaporator) to remove the bulk of the methanol. This will induce further precipitation of the product.
-
Purification: Cool the remaining aqueous slurry in an ice bath. Filter the white solid using a Büchner funnel. Wash the solid sequentially with a small amount of cold water and then with acetone to remove any remaining impurities and to aid in drying.
-
Drying: Dry the isolated white, crystalline solid under high vacuum to obtain the final product, potassium 3-thiophenetrifluoroborate.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of potassium 3-thiophenetrifluoroborate.
Comprehensive Characterization
Confirming the identity, structure, and purity of the synthesized product is paramount. A combination of spectroscopic techniques provides a self-validating system for characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the structure of the final product. Spectra are typically recorded in a deuterated polar solvent like DMSO-d₆.[11]
Table 1: Expected NMR Data for Potassium 3-Thiophenetrifluoroborate in DMSO-d₆
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling | Assignment |
| ¹H NMR | ~7.45 | dd | H-5 |
| ~7.15 | m | H-2 | |
| ~6.95 | m | H-4 | |
| ¹³C NMR | ~138.0 | s | C-5 |
| ~130.0 | s | C-2 | |
| ~123.5 | s | C-4 | |
| C-3-B signal often not observed due to quadrupolar relaxation | C-3 | ||
| ¹⁹F NMR | ~ -137.5 | q, J ≈ 48 Hz | BF₃ |
| ¹¹B NMR | ~ 3.4 | q, J ≈ 48 Hz | BF₃ |
Data adapted from reference literature for potassium 3-thienyltrifluoroborate.[11][12]
-
Expertise & Causality: The ¹H NMR spectrum confirms the substitution pattern of the thiophene ring. The ¹⁹F and ¹¹B NMR spectra are diagnostic for the trifluoroborate group; they appear as quartets due to the coupling between the boron-11 (I=3/2) and fluorine-19 (I=1/2) nuclei, providing unequivocal evidence of the B-F bonds.[11] The observation of these coupled quartets is a critical validation point.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The sample is typically analyzed as a solid using a KBr pellet.[13]
Table 2: Key IR Absorptions for Potassium 3-Thiophenetrifluoroborate
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Medium | Aromatic C-H Stretch |
| ~1600-1400 | Medium-Strong | Thiophene Ring C=C Stretching |
| ~1100-1000 | Strong, Broad | B-F Stretch |
| ~750 | Strong | B-S Stretch (possible)[14] |
-
Expertise & Causality: The most crucial absorption is the strong, broad band in the 1100-1000 cm⁻¹ region, which is characteristic of the B-F stretching vibrations in a trifluoroborate salt.[14][15] The presence of this band, along with the aromatic C-H stretches above 3000 cm⁻¹, confirms the major structural components of the molecule.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides an exact mass measurement, which is used to confirm the elemental composition of the molecule. Electrospray ionization (ESI) in negative mode is the preferred method.[16]
-
Expected Ion: [C₄H₃BF₃S]⁻
-
Calculated Exact Mass: 151.0015
-
Trustworthiness: Obtaining HRMS data for low molecular weight, polar compounds like organotrifluoroborates can be challenging.[16][17] However, observing the molecular anion at the correct m/z with an accuracy within 5 ppm provides definitive confirmation of the compound's elemental formula.[16]
Characterization Workflow Diagram
Caption: Logical framework for the analytical validation of the synthesized product.
Applications and Safety
Potassium 3-thiophenetrifluoroborate is primarily used as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C(sp²)-C(sp²) bonds with aryl or heteroaryl halides.[6] This reaction is a cornerstone of modern medicinal chemistry and materials science for constructing complex molecular architectures.[4][18]
Safety Information:
-
The compound is classified as an irritant to the skin, eyes, and respiratory system.
-
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling. All manipulations should be performed in a well-ventilated fume hood.
References
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Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
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Molander, G. A., & Ribagorda, M. (2003). Expanding Organoboron Chemistry: Epoxidation of Potassium Organotrifluoroborates. Journal of the American Chemical Society, 125(37), 11148–11149. [Link]
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Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]
- Stefani, H. A., et al. (2011). Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. Chemistry - An Asian Journal. Note: A direct link to the full text was not available in the search results, but the topic is widely covered. A general search on the title will yield relevant abstracts and purchasing options.
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Dreher, S. D., et al. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823. [Link]
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Pereira, C. M. P., et al. (2010). Toxicological Investigation and Antinociceptive Property of Potassium Thiophene-3-Trifluoroborate. Basic & Clinical Pharmacology & Toxicology, 106(2), 124–130. [Link]
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dos Santos, A. A., et al. (2009). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878. [Link]
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Molander, G. A., & Gormis, E. (2008). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. Organic Letters, 10(12), 2429–2432. [Link]
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Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. University of Pittsburgh. [Link]
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Ghamami, S., et al. (2012). Synthesis, characterization, theoretical calculations and biological studies of potassium trifluorothiocyanoborate (III). African Journal of Pure and Applied Chemistry, 6(8), 113-122. [Link]
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Petrillo, D. E., & Molander, G. A. (2006). Accurate Mass Determination of Organotrifluoroborates. Arkivoc, 2007(5), 293–299. [Link]
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Zhang, L., et al. (2024). Suzuki–Miyaura coupling of arylthianthrenium tetrafluoroborate salts under acidic conditions. Nature Synthesis. [Link]
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ResearchGate. (2009). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. [Link]
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Organic Chemistry Portal. (n.d.). Potassium alkyltrifluoroborate synthesis. [Link]
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Molander, G. A., & Ham, J. (2007). β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling. The Journal of Organic Chemistry, 72(19), 7457–7460. [Link]
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Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
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ResearchGate. (2024). Suzuki–Miyaura coupling of arylthianthrenium tetrafluoroborate salts under acidic conditions. [Link]
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American Chemical Society. (2022). High accuracy mass spectrometry of potassium organotrifluoroborates. ACS Fall 2022. [Link]
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Pawelke, G. (2001). Synthesis and Spectroscopic Characterization of Potassium Polyfluoroalken-1-yltrifluoroborates. Zeitschrift für anorganische und allgemeine Chemie, 627(11), 2531-2536. [Link]
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ICT Prague. (n.d.). Table of Characteristic IR Absorptions. Analytical Chemistry Laboratory. [Link]
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Royal Society of Chemistry. (n.d.). Infrared spectroscopy. [Link]
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